molecular formula C4H8O4S B171789 Oxetan-3-yl methanesulfonate CAS No. 148430-81-3

Oxetan-3-yl methanesulfonate

Cat. No. B171789
M. Wt: 152.17 g/mol
InChI Key: ZLYYZGDBMXPXOA-UHFFFAOYSA-N
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Description

Oxetan-3-yl methanesulfonate is a chemical compound with the molecular formula C4H8O4S . It has a molecular weight of 152.17 . The compound appears as a colorless or white to yellow liquid or low melting solid .


Molecular Structure Analysis

The InChI code for Oxetan-3-yl methanesulfonate is 1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Oxetan-3-yl methanesulfonate has a predicted density of 1.38±0.1g/ml and a predicted boiling point of 308.9±31.0℃ . It is stored at refrigerator temperatures .

Scientific Research Applications

1. Microbial Metabolism

Methanesulfonic acid, closely related to Oxetan-3-yl methanesulfonate, is used by various aerobic bacteria as a sulfur source for growth. It is an essential intermediate in the biogeochemical cycling of sulfur and is formed from the oxidation of atmospheric dimethyl sulfide. Specialized methylotrophs use it as a carbon and energy substrate, showcasing its biological significance in microbial metabolism (Kelly & Murrell, 1999).

2. Organic Synthesis

Oxetan-3-yl methanesulfonate is pivotal in organic synthesis. For instance, Cerium(IV) Methanesulfonate, a related compound, serves as an effective oxidizing agent for synthesizing various aromatic compounds, indicating the versatility of methanesulfonate derivatives in chemical syntheses (Wang Shi-zhi, 2011).

3. Industrial Applications

In industrial contexts, Methanesulfonic acid (a related compound) is used in redox flow batteries, and its characteristics are extensively studied. The research on its redox properties in methanesulfonic acid has implications for energy storage technologies (Leung et al., 2011).

4. Activation of Methane

Methanesulfonic acid, a related compound, plays a role in the direct sulfonation of methane to methanesulfonic acid, showcasing its use in enhancing methane reactivity. This has implications for the conversion of methane into more valuable products (Díaz-Urrutia & Ott, 2019).

5. Chemical Transformations

Oxetan-3-yl methanesulfonate derivatives are also involved in various chemical transformations. For instance, Methanesulfonic acid reacts with metal halides to form salts, indicating its role in complex chemical processes like heterogeneous OH oxidation (Kwong et al., 2018).

Safety And Hazards

The safety information for Oxetan-3-yl methanesulfonate includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

oxetan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYZGDBMXPXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617722
Record name Oxetan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-yl methanesulfonate

CAS RN

148430-81-3
Record name Oxetan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Born, K Karaghiosoff… - The Journal of Organic …, 2021 - ACS Publications
… The suspension was filtered through a Celite plug and the solvent evaporated to give 1.97 g (94%) of crude oxetan-3-yl methanesulfonate as a yellowish oil. The crude material was …
Number of citations: 6 pubs.acs.org

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